molecular formula C5H5BrN2 B1371638 4-Bromo-6-methylpyrimidine CAS No. 69543-98-2

4-Bromo-6-methylpyrimidine

Cat. No.: B1371638
CAS No.: 69543-98-2
M. Wt: 173.01 g/mol
InChI Key: GBPCCNWUSHSRTM-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Mode of Action

The exact mode of action of 4-Bromo-6-methylpyrimidine is not clearly defined in the literature. As a pyrimidine derivative, it may interact with biological systems in a manner similar to other pyrimidines. Pyrimidines in general play a crucial role in DNA and RNA synthesis, and can influence various biochemical processes .

Biochemical Pathways

Pyrimidines, including this compound, are integral to several biochemical pathways, particularly those involved in nucleic acid synthesis. They are part of the fundamental structure of DNA and RNA, and are involved in protein synthesis and regulation .

Pharmacokinetics

These properties would determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .

Result of Action

As a pyrimidine derivative, it may influence cellular processes by interacting with nucleic acids and other pyrimidine-binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 4-Chloro-6-methylpyrimidine
  • 4-Fluoro-6-methylpyrimidine
  • 4-Iodo-6-methylpyrimidine

Comparison: 4-Bromo-6-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in nucleophilic substitution reactions and its interactions in biological systems .

Properties

IUPAC Name

4-bromo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCCNWUSHSRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668598
Record name 4-Bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-98-2
Record name 4-Bromo-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69543-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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